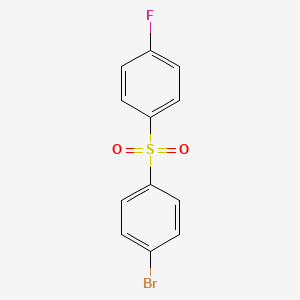

1-Bromo-4-((4-fluorophenyl)sulfonyl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Bromo-4-((4-fluorophenyl)sulfonyl)benzene is a chemical compound with the molecular formula C12H8BrFO2S . It is a derivative of benzene, with a bromine atom bonded para to a fluorine atom . It has uses as a precursor to some pharmaceuticals, as an agrochemical intermediate, and in organic synthesis .

Molecular Structure Analysis

The this compound molecule contains a total of 26 bond(s). There are 18 non-H bond(s), 14 multiple bond(s), 2 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), and 1 sulfone(s) .科学的研究の応用

Molecular Electronics Building Blocks :

- Aryl bromides, including 1-Bromo-4-((4-fluorophenyl)sulfonyl)benzene, are utilized as building blocks for thiol end-capped molecular wires. These compounds are essential in the synthesis of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires for molecular electronics applications (Stuhr-Hansen et al., 2005).

Crystal Structure Analysis :

- Studies on similar compounds, such as 5-Bromo-3-ethylsulfinyl-2-(4-fluorophenyl)-1-benzofuran, have focused on their crystal structures, revealing significant details like aromatic π–π interactions and halogen bonding, which are critical in understanding the molecular geometry and properties of these substances (Choi et al., 2010).

Chemical Synthesis and Reactions :

- Bromomethyl ß-styryl and ß-bromostyryl sulfones have been studied in the Michael-induced Ramberg-Bäcklund reaction, highlighting the use of bromo and sulfonyl compounds in complex chemical syntheses (Vasin et al., 2003).

- Research on 1-Bromoethene-1-sulfonyl fluoride (BESF) demonstrates its application as a connective hub in SuFEx click chemistry, a method increasingly significant in pharmaceutical and materials science (Smedley et al., 2018).

Enantiomer Resolution in Drug Development :

- The resolution of enantiomers of compounds containing similar structural elements (like the 4-fluorophenylsulfonyl group) is crucial in drug development, as different enantiomers can have vastly different biological activities (Tucker & Chesterson, 1988).

Catalysis and Organic Synthesis :

- N-bromo sulfonamide reagents have been used as catalysts in organic synthesis, demonstrating the utility of bromo and sulfonyl compounds in facilitating complex chemical reactions (Khazaei et al., 2014).

Electrochemical Synthesis :

- Electrochemical methods have been employed for the regioselective synthesis of derivatives like 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine, showcasing an environmentally friendly and efficient approach to synthesizing bromo and sulfonyl-containing compounds (Sharafi-kolkeshvandi et al., 2016).

Radiolabeling for Imaging Studies :

- Bromo-substituted compounds like 1-Bromo-3,5-bis(trifluoromethyl)benzene have been used as starting materials in the synthesis of radiolabeled compounds for imaging studies (Namolingam et al., 2001).

Synthesis of Highly Functionalized Compounds :

- Research on the synthesis of 4-bromo-1,2-dihydroisoquinolines has revealed the potential of bromo and sulfonyl compounds in the formation of highly functionalized and complex molecules, significant in various chemical and pharmaceutical applications (He et al., 2016).

特性

IUPAC Name |

1-(4-bromophenyl)sulfonyl-4-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrFO2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJUPQROIJRHZJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[[3-(oxolan-3-ylmethoxy)pyridin-4-yl]methyl]propanamide](/img/structure/B2818333.png)

![1-(Azepan-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2818334.png)

![5-amino-1-(4-chlorobenzyl)-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2818336.png)

![3-chloro-2-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzenesulfonamide](/img/structure/B2818337.png)

![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-ethylbenzene-1-sulfonamide](/img/structure/B2818338.png)

![(5-Fluorobenzo[b]thiophen-2-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2818340.png)

![5-[(E)-2-[5-(3-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole](/img/structure/B2818344.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride](/img/structure/B2818345.png)

![N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}-4-methylbenzene-1-sulfonamide](/img/structure/B2818351.png)

![N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2818352.png)

![[1-[4-[(Prop-2-enoylamino)methyl]benzoyl]piperidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2818353.png)